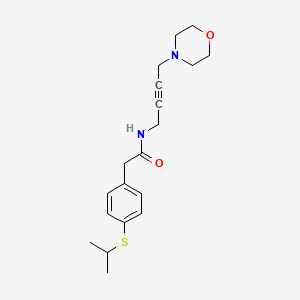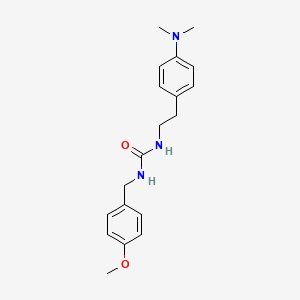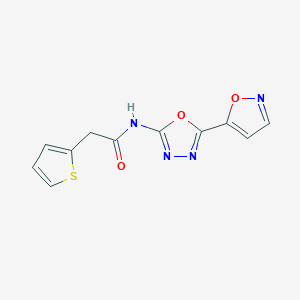![molecular formula C15H14BrNO2 B2425314 2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-6-methoxyphenol CAS No. 1232820-46-0](/img/structure/B2425314.png)
2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-6-methoxyphenol” is a biochemical used for proteomics research . It has a molecular formula of C15H14BrNO2 and a molecular weight of 320.18 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C15H14BrNO2 . Detailed structural analysis would typically involve techniques such as X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular structure. It has a molecular weight of 320.18 . Other properties such as melting point, boiling point, and solubility would need to be determined experimentally.Scientific Research Applications
Environmental Presence and Human Exposure
Studies have shown that organohalogen compounds, including phenolic and methoxylated ones, are present in various environmental matrices and can accumulate in human tissues. For example, research has investigated dietary exposure to phenolic organohalogen contaminants (OHCs), revealing their presence in breast milk and serum, suggesting potential exposure routes and differential partitioning within the human body (Fujii et al., 2014). This highlights the importance of studying such compounds to understand their environmental fate and implications for human health.
Endocrine Disruption Potential
The presence of nonylphenols, a class of compounds similar in concern to brominated and chlorinated phenols, in food and the environment has raised questions about their potential endocrine-disrupting effects (Guenther et al., 2002). By studying related compounds like 2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-6-methoxyphenol, researchers can better understand the mechanisms of action and potential risks associated with exposure to environmental pollutants.
Biomonitoring and Exposure Assessment
The identification of hydroxylated and methoxylated pollutants in human blood plasma emphasizes the necessity for biomonitoring efforts to assess human exposure to these compounds (Hovander et al., 2002). By examining similar compounds, scientists can develop methods for detecting and quantifying exposure levels, contributing to risk assessments and public health recommendations.
Oxidative Stress and Inflammation Markers
Investigations into urinary methoxyphenols as biomarkers for woodsmoke exposure have shown that certain phenolic and methoxylated compounds can be linked to oxidative stress and inflammation in humans (Dills et al., 2006). This line of research is crucial for understanding how environmental exposures to similar organohalogen compounds may influence human health through oxidative stress pathways.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[(2-bromo-4-methylphenyl)iminomethyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-6-7-13(12(16)8-10)17-9-11-4-3-5-14(19-2)15(11)18/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCZPQIPJMVSTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C(=CC=C2)OC)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2425232.png)
![2-{1,4-dioxaspiro[4.5]decan-8-yl}-N-(2-oxo-1-phenylazetidin-3-yl)acetamide](/img/structure/B2425234.png)





![N-(2-chlorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2425243.png)
![N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide](/img/structure/B2425244.png)
![2-{2-[(4-Chlorobenzyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane](/img/structure/B2425245.png)
![3-nitro-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2425247.png)

![2,4-dimethyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2425252.png)